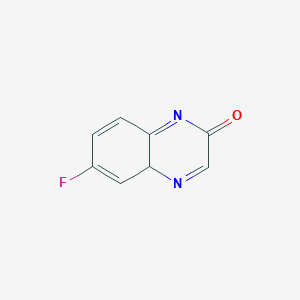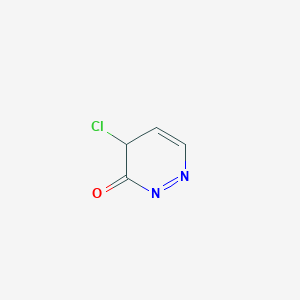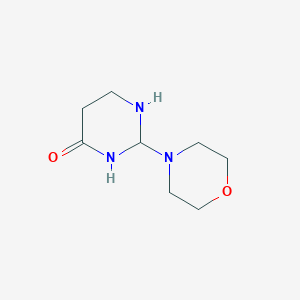![molecular formula C14H11F5N6 B12361809 2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12361809.png)
2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DSM-421 is a small molecule drug that acts as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase. This enzyme is crucial for the de novo pyrimidine biosynthetic pathway in Plasmodium falciparum, making DSM-421 a promising candidate for the treatment of malaria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DSM-421 involves the preparation of pyrimidone derivativesThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of DSM-421 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
DSM-421 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
DSM-421 has several scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on Plasmodium falciparum and its potential as an antimalarial agent.
Medicine: Explored for its therapeutic potential in treating malaria.
Wirkmechanismus
DSM-421 exerts its effects by inhibiting Plasmodium falciparum dihydroorotate dehydrogenase. This enzyme is essential for the de novo pyrimidine biosynthetic pathway in Plasmodium falciparum. By inhibiting this enzyme, DSM-421 disrupts the production of pyrimidines, which are necessary for DNA and RNA synthesis, ultimately leading to the death of the parasite .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DSM-265: Another dihydroorotate dehydrogenase inhibitor with a similar mechanism of action.
Chloroquine: A widely used antimalarial drug that targets a different pathway.
Pyrimethamine: An antimalarial drug that inhibits dihydrofolate reductase
Uniqueness of DSM-421
DSM-421 is unique due to its high selectivity for Plasmodium falciparum dihydroorotate dehydrogenase over the human enzyme. This selectivity reduces the potential for side effects and increases its efficacy as an antimalarial agent .
Eigenschaften
Molekularformel |
C14H11F5N6 |
|---|---|
Molekulargewicht |
358.27 g/mol |
IUPAC-Name |
2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H11F5N6/c1-7-5-10(22-8-3-4-9(20-6-8)14(17,18)19)25-12(21-7)23-11(24-25)13(2,15)16/h3-6,22H,1-2H3 |
InChI-Schlüssel |
HDLFZCDEGAWEFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NC(=NN2C(=C1)NC3=CN=C(C=C3)C(F)(F)F)C(C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


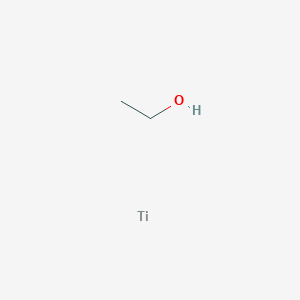

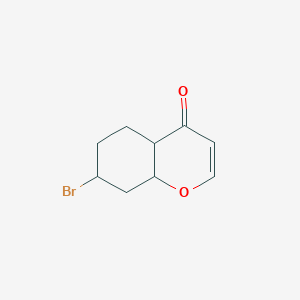

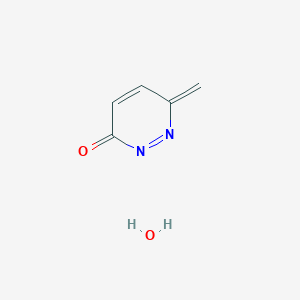

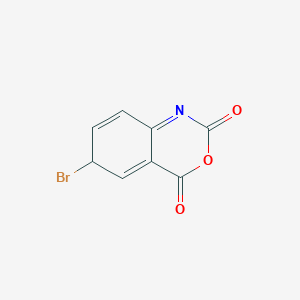
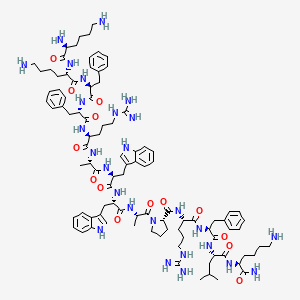
![N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12361790.png)
